Urea, N,N-di-2-naphthalenyl- Urea, N,N-di-2-naphthalenyl-
Brand Name: Vulcanchem
CAS No.: 33102-63-5
VCID: VC19679247
InChI: InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)
SMILES:
Molecular Formula: C21H16N2O
Molecular Weight: 312.4 g/mol

Urea, N,N-di-2-naphthalenyl-

CAS No.: 33102-63-5

Cat. No.: VC19679247

Molecular Formula: C21H16N2O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Urea, N,N-di-2-naphthalenyl- - 33102-63-5

Specification

CAS No. 33102-63-5
Molecular Formula C21H16N2O
Molecular Weight 312.4 g/mol
IUPAC Name 1,3-dinaphthalen-2-ylurea
Standard InChI InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24)
Standard InChI Key HJULLKDMHVMMRT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=CC=CC=C4C=C3

Introduction

N,N'-Di-1-naphthylurea (CAS 607-56-7), a closely related analog, serves as a reference compound for understanding the structural and thermodynamic characteristics of naphthalene-substituted ureas. Its molecular formula is C₂₁H₁₆N₂O, with a molecular weight of 312.365 g/mol . Key physicochemical parameters include:

PropertyValue
Density1.311 g/cm³
Melting Point285–298°C
Boiling Point447.4°C at 760 mmHg
Flash Point151.9°C
LogP (Octanol/Water)5.783

These properties derive from the compound's extended π-system and intramolecular stacking interactions . While analogous data for the 2-naphthalenyl isomer remains unreported in the literature, molecular modeling suggests that the positional isomerism would significantly impact packing efficiency and thermal stability due to altered steric demands .

Conformational Dynamics and Crystallographic Analysis

X-ray diffraction studies of N,N'-di-1-naphthylurea reveal a planar urea core with naphthalene groups adopting a trans,trans conformation in the solid state . This arrangement minimizes steric clashes while allowing partial π-orbital overlap between the aromatic rings (Figure 1). Variable-temperature ¹H NMR spectroscopy demonstrates a ground-state conformational equilibrium between syn and anti conformers in solution, separated by an energy barrier of ~14 kcal/mol .

Computational mapping of the potential energy surface identifies a dual-bond rotation mechanism for interconversion:

  • Simultaneous rotation about the N–C(naphthalene) bond (Φ₁)

  • Torsion of the N–C(carbonyl) bond (Φ₂)

This correlated motion reduces transition-state energy by 3.2 kcal/mol compared to sequential rotation pathways . For 2-naphthalenyl analogs, molecular dynamics simulations predict increased rotational barriers due to ortho-substitution effects, though experimental validation remains pending.

Spectroscopic Signatures and Excited-State Behavior

The electronic absorption spectrum of N,N'-di-1-naphthylurea shows a bathochromic shift (λₐᵦₛ = 285 nm) relative to monomeric naphthalene, attributable to excitonic coupling between the stacked aromatic systems . Fluorescence emission exhibits dual exponential decay kinetics (τ₁ = 12.3 ns, τ₂ = 4.7 ns), assigned to the syn and anti conformers, respectively . Time-resolved spectroscopy reveals conformation-dependent photochemical pathways:

  • Syn conformer: Undergoes [2+2] cycloaddition upon UV irradiation (λ = 254 nm), forming a covalent intramolecular adduct.

  • Anti conformer: Exhibits non-radiative decay via torsional relaxation modes.

These findings suggest that positional isomerism in naphthyl substituents could modulate photostability and quantum yields in related compounds.

Synthetic Methodologies and Derivatization

While direct synthetic protocols for N,N-di-2-naphthalenylurea remain undocumented, established routes to N,N'-di-1-naphthylurea involve:

  • Phosgene-mediated coupling:
    Reaction of 1-naphthylamine with phosgene (COCl₂) under Schotten-Baumann conditions .

  • Carbodiimide activation:
    Use of EDC/HOBt for coupling naphthylamines with carbonyl diimidazole .

Recent advances in urea synthesis emphasize transition-metal-catalyzed carbonylations to improve safety profiles . For example, palladium-catalyzed carbonylation of aryl bromides with amines achieves yields >80% under mild conditions (80°C, 1 atm CO) .

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